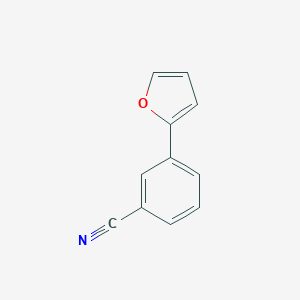

3-(2-Furyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(2-Furyl)benzonitrile and related compounds often involves cross-coupling reactions like the Gomberg-Bachmann-Hey reaction, Ullmann condensation, or Suzuki-Miyaura reactions. A study by Lovrić et al. (2018) highlights an efficient, large-scale, metal-free synthesis method that overcomes the limitations of previous methods, which were performed on small scales and used expensive or toxic reagents (Lovrić, Tibi, Filipan, Cepanec, & Litvić, 2018).

Molecular Structure Analysis

The molecular structure of 3-(2-Furyl)benzonitrile derivatives has been studied through various spectroscopic techniques. For instance, Zareef, Iqbal, and Parvez (2008) analyzed the structure of 4-Benzyl-3-(2-furyl)-1H-1,2,4-triazole-5(4H)-thione hemihydrate, revealing insights into the dihedral angles between the furyl and triazole rings and the molecular interactions within the crystal structure (Zareef, Iqbal, & Parvez, 2008).

Chemical Reactions and Properties

3-(2-Furyl)benzonitrile undergoes various chemical reactions, including annulation reactions to form furyl analogues of cis-chalcones as described by Tan and Wang (2019). This process provides stereoselective access to compounds decorated with substituted furyl rings (Tan & Wang, 2019).

Aplicaciones Científicas De Investigación

Metal-free Synthesis of Biaryl Motifs

Lovrić et al. (2018) developed a simple and efficient large-scale, metal-free synthesis method for o-(5-Formyl-2-thienyl)benzonitrile and o-(5-Formyl-2-furyl)benzonitrile, compounds structurally related to 3-(2-Furyl)benzonitrile. These compounds are crucial for the discovery of drug candidates with thienyl-aryl and furyl-aryl structural features, showcasing the importance of 3-(2-Furyl)benzonitrile in the development of pharmaceuticals Lovrić et al., 2018.

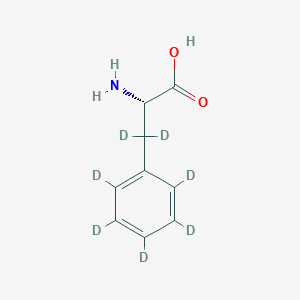

Enantioselective Hydrogenation

Hermán et al. (2009) examined the enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents over cinchonidine modified Pd catalysts. Their study on (E)-2-phenyl-3-(2-furyl)propenoic acid led to the selective hydrogenation to 2-phenyl-3-(2-furyl)propionic acid, indicating the potential of 3-(2-Furyl)benzonitrile derivatives in asymmetric synthesis and catalysis Hermán et al., 2009.

Composite Material Development

Raval et al. (2002) focused on the synthesis and characterization of glass fiber reinforced composites from 2,3-Epoxypropyl 3-(2-Furyl)acrylate and Acrylonitrile, derived from 3-(2-Furyl)acrylic acid. Their work demonstrates the application of 3-(2-Furyl)benzonitrile derivatives in developing advanced composite materials with specific mechanical, electrical, and chemical resistance properties Raval et al., 2002.

Safety And Hazards

3-(2-Furyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

3-(furan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQKXZXWYCNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CO2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400129 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)benzonitrile | |

CAS RN |

112598-77-3 |

Source

|

| Record name | 3-(2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)

![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)